N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide
Overview
Description
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide is a synthetic compound known for its potential therapeutic and environmental applications. It belongs to the class of fatty acid amide hydrolase inhibitors, which are known to modulate the endocannabinoid system. The compound has gained attention in recent years due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide typically involves the reaction of 1,6-hexanediamine with acrylyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: 1,6-Hexanediamine is reacted with acrylyl chloride in the presence of a base such as triethylamine to form the intermediate N-(6-aminohexyl)acrylamide.
Step 2: The intermediate is then further reacted with acrylyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its role in modulating the endocannabinoid system and its potential therapeutic effects.
Medicine: Investigated for its potential use in treating conditions such as pain, inflammation, and neurological disorders.
Industry: Utilized in the production of specialty polymers and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects by inhibiting fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. By inhibiting this enzyme, N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide increases the levels of endocannabinoids, which can modulate various physiological processes such as pain, inflammation, and mood. The molecular targets and pathways involved include the endocannabinoid receptors and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bisacrylyl-1,6-diaminohexane
- N,N’-hexanediyl-bis-acrylamide
- 1,6-hexamethylene diacrylamide
Uniqueness
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide is unique due to its dual acrylamide functional groups, which provide distinct reactivity and potential for forming cross-linked polymers. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCFXPARMSSRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991945 | |
Record name | N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-41-6 | |
Record name | NSC70085 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Hexamethylenebisacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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